4-methoxy-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
CAS No.:
Cat. No.: VC9929636
Molecular Formula: C14H15N3O3S
Molecular Weight: 305.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15N3O3S |
|---|---|
| Molecular Weight | 305.35 g/mol |
| IUPAC Name | 4-methoxy-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C14H15N3O3S/c1-19-10-6-4-9(5-7-10)12(18)15-14-17-16-13(21-14)11-3-2-8-20-11/h4-7,11H,2-3,8H2,1H3,(H,15,17,18) |
| Standard InChI Key | ONSIRHXMFIIHDL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCO3 |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCO3 |
Introduction
Structural and Molecular Features
The molecular formula of 4-methoxy-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is C₁₄H₁₅N₃O₃S, with a molecular weight of 305.35 g/mol. Its IUPAC name reflects the presence of three critical components:
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A 4-methoxybenzamide group, providing electron-donating properties via the methoxy substituent.
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A 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom.
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A tetrahydrofuran-2-yl substituent, contributing steric bulk and influencing conformational dynamics.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₃S |
| Molecular Weight | 305.35 g/mol |
| IUPAC Name | 4-methoxy-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCO3 |
| PubChem CID | 19182053 |
The thiadiazole ring adopts a planar configuration, with conjugation extending across the N–C–S–N backbone. The tetrahydrofuran moiety introduces a chiral center at the C2 position, potentially influencing ligand-receptor interactions.
Synthesis and Optimization
Synthetic routes to this compound typically involve multi-step organic reactions. A general strategy includes:
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Formation of the Thiadiazole Core: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
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Introduction of the Tetrahydrofuran Group: Nucleophilic substitution or coupling reactions using tetrahydrofuran-2-yl precursors.
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Benzamide Coupling: Amidation of the thiadiazole intermediate with 4-methoxybenzoic acid derivatives.
Critical parameters influencing yield and purity include:
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Solvent Choice: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility of intermediates.
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Catalysts: Palladium-based catalysts facilitate cross-coupling steps, while bases like triethylamine neutralize acidic byproducts.
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Temperature: Reactions often proceed at 60–80°C to balance kinetics and thermal stability.
Biological Activities and Mechanism
Compounds bearing thiadiazole and benzamide moieties exhibit diverse pharmacological profiles. For 4-methoxy-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide, preliminary studies suggest:
Adenosine Receptor Antagonism
Thiadiazole derivatives demonstrate affinity for adenosine receptors, particularly A₁ and A₃ subtypes . Substituents at the para-position of the benzamide ring (e.g., methoxy groups) modulate receptor selectivity. For example:
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4-Methoxybenzamide analogs show Kᵢ values of 82 nM at A₃ receptors, attributed to electronic effects of the methoxy group .
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Steric hindrance from the tetrahydrofuran group may restrict binding to A₁ receptors, enhancing A₃ selectivity .
Comparative Analysis with Structural Analogs
Table 2: Activity of Selected Thiadiazole Derivatives
The methoxy substituent in this compound enhances electron density at the benzamide ring, favoring interactions with polar residues in the A₃ receptor binding pocket .
Future Research Directions
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Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) properties.
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Crystallographic Analysis: Resolve X-ray structures of ligand-receptor complexes to guide rational design.
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Therapeutic Expansion: Investigate applications in neurological disorders, leveraging adenosine receptor modulation.
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